4-(4-Phenylbutoxy)benzaldehyde
Description
4-(4-Phenylbutoxy)benzaldehyde is an aromatic aldehyde derivative characterized by a benzaldehyde core substituted at the para position with a 4-phenylbutoxy group. This structure comprises a benzene ring linked via a four-carbon butoxy chain to a terminal phenyl group. The compound’s extended alkyl chain and aromatic substituents influence its physical properties, such as lipophilicity and thermal stability, while the aldehyde group enables participation in condensation, nucleophilic addition, and polymer-forming reactions.
Properties
Molecular Formula |
C17H18O2 |
|---|---|
Molecular Weight |
254.32 g/mol |
IUPAC Name |
4-(4-phenylbutoxy)benzaldehyde |
InChI |
InChI=1S/C17H18O2/c18-14-16-9-11-17(12-10-16)19-13-5-4-8-15-6-2-1-3-7-15/h1-3,6-7,9-12,14H,4-5,8,13H2 |
InChI Key |
AJDJXBXQNHPCOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural and functional differences between 4-(4-Phenylbutoxy)benzaldehyde and related benzaldehyde derivatives:
Electronic and Reactivity Differences
- Electron-Donating vs. Withdrawing Groups : The 4-phenylbutoxy group in the target compound is electron-donating due to the oxygen atom and alkyl chain, which may activate the benzaldehyde core toward electrophilic substitution. In contrast, 4-(trifluoromethyl)benzaldehyde’s CF₃ group is strongly electron-withdrawing, deactivating the ring and directing reactions to specific positions .
- Reactivity in Polymer Chemistry : Aromatic aldehydes with pyrrolidinyl or carbazole substituents (e.g., 4-(pyrrolidinylmethyl)benzaldehyde) exhibit tailored reactivity in copolymerization due to electron-donating substituents, whereas brominated derivatives (e.g., 4-(4-bromobenzyloxy)benzaldehyde) enable cross-coupling reactions .
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